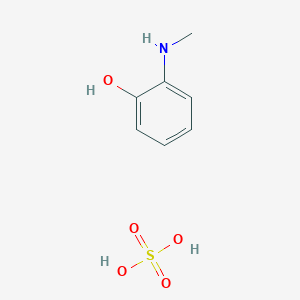
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine is a complex organic compound that combines the structural features of 4-aminobenzoic acid and phenothiazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine typically involves the following steps:
Formation of 4-Aminobenzoic Acid: This can be achieved through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid.
Synthesis of Phenothiazine Derivative: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Coupling Reaction: The final step involves coupling the 4-aminobenzoic acid with the phenothiazine derivative using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups of 4-aminobenzoic acid can participate in hydrogen bonding and electrostatic interactions, while the phenothiazine moiety can intercalate into DNA or interact with proteins, potentially disrupting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic Acid: Known for its role in the synthesis of folate and its use in sunscreens.
Phenothiazine: Used as an antipsychotic and antiemetic agent.
Uniqueness
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine is unique due to its combined structural features, which may confer distinct chemical and biological properties not found in its individual components
Propriétés
Numéro CAS |
5401-22-9 |
|---|---|
Formule moléculaire |
C25H27N3O2S |
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
4-aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine |
InChI |
InChI=1S/C18H20N2S.C7H7NO2/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17;8-6-3-1-5(2-4-6)7(9)10/h1-4,7-10H,5-6,11-14H2;1-4H,8H2,(H,9,10) |
Clé InChI |
JFTYTLNPJIPSCN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42.C1=CC(=CC=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)

![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)



![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)

![N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14746282.png)
